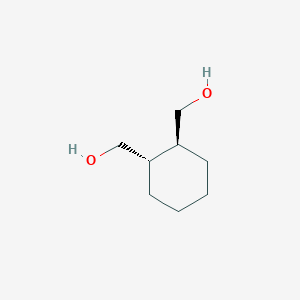

(1S,2S)-Cyclohexane-1,2-diyldimethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1S,2S)-2-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDODWINGEHBYRT-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25712-33-8 | |

| Record name | 1,2-Cyclohexanedimethanol, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1S,2S)-Cyclohexane-1,2-diyldimethanol: A Technical Guide for Researchers

CAS Number: 3205-34-3

This technical guide provides an in-depth overview of (1S,2S)-Cyclohexane-1,2-diyldimethanol, a chiral diol with significant applications in synthetic chemistry, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, and key applications.

Chemical and Physical Properties

This compound is a white solid at room temperature. Its chirality and rigid cyclohexane backbone make it a valuable building block in asymmetric synthesis. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3205-34-3 | [1][2] |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Melting Point | 60-63 °C | [2] |

| Boiling Point | 270 °C at 760 mmHg | [2] |

| Density | 1.004 g/cm³ | [3] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [1][2] |

| Storage Temperature | 4°C | [1][2] |

| InChI Key | XDODWINGEHBYRT-HTQZYQBOSA-N | [2] |

| SMILES | OC[C@@H]1--INVALID-LINK--CCCC1 | [1] |

Safety Information

This compound is classified as harmful if swallowed. Appropriate personal protective equipment should be used when handling this compound.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Pictogram | GHS07 | [2] | |

| Signal Word | Warning | [2] | |

| Hazard Statement | H302 | Harmful if swallowed | [2] |

| Precautionary Statements | P264 | Wash skin thoroughly after handling. | [2] |

| P270 | Do not eat, drink or smoke when using this product. | [2] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||

| P330 | Rinse mouth. | [2] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [2] |

Synthesis and Analysis

While detailed protocols for the direct synthesis of this compound are not extensively published in readily available literature, its preparation is often a key step in the synthesis of more complex molecules. The primary route to this chiral diol involves the enantioselective reduction of the corresponding dicarboxylic acid or its ester.

Analytical Methods: The purity and stereochemistry of this compound are typically confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Chiral High-Performance Liquid Chromatography (HPLC): This technique is essential to determine the enantiomeric excess (e.e.) of the compound. A patent for the related (1R,2R) enantiomer describes a method where the diol is derivatized with benzoyl chloride to enhance UV detection and allow for chiral separation on a normal phase HPLC column.

Applications in Drug Development

The primary application of this compound in drug development is as a chiral building block for the synthesis of complex molecules, most notably as a key intermediate in the industrial synthesis of the atypical antipsychotic drug, Lurasidone .

Role in the Synthesis of Lurasidone

Lurasidone is a potent antagonist of dopamine D₂ and serotonin 5-HT₂ₐ and 5-HT₇ receptors. The specific stereochemistry of this compound is crucial for the desired pharmacological activity of the final drug product.

The synthetic route from this compound to Lurasidone generally involves the following key transformations:

-

Activation of the Hydroxyl Groups: The primary alcohol functionalities of the diol are typically converted into better leaving groups, such as mesylates or tosylates, to facilitate subsequent nucleophilic substitution reactions.

-

Coupling with the Piperazine Moiety: The activated diol derivative is then reacted with the appropriate piperazine-containing fragment.

-

Final Assembly: The resulting intermediate is coupled with the bicyclic imide portion of the Lurasidone molecule to yield the final active pharmaceutical ingredient.

Below is a DOT script for a Graphviz diagram illustrating the synthetic pathway to Lurasidone.

References

An In-depth Technical Guide to the Stereochemistry and Chirality of (1S,2S)-Cyclohexane-1,2-diyldimethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-Cyclohexane-1,2-diyldimethanol is a chiral diol that holds significant potential as a versatile building block in asymmetric synthesis. Its rigid cyclohexane backbone provides a well-defined stereochemical scaffold, making it an attractive component for the design of chiral ligands, auxiliaries, and catalysts. This technical guide provides a comprehensive overview of the stereochemistry, chirality, synthesis, and potential applications of this compound, with a focus on data-driven insights and practical experimental considerations.

Stereochemistry and Chirality

This compound possesses two stereogenic centers at the C1 and C2 positions of the cyclohexane ring. The '(1S,2S)' designation defines the absolute configuration at these centers. Due to the trans-arrangement of the two hydroxymethyl groups, the molecule is chiral and belongs to the C2 point group. This C2 symmetry is a highly desirable feature in chiral ligands as it can simplify the analysis of transition states in asymmetric catalysis and often leads to higher enantioselectivity.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In the case of the trans-1,2-disubstituted pattern of this compound, the two hydroxymethyl groups can exist in either a diequatorial or a diaxial orientation. The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions that would be present in the diaxial conformer. This conformational rigidity, with the substituents locked in a diequatorial arrangement, is crucial for imparting a well-defined chiral environment.

The enantiomer of the title compound is (1R,2R)-Cyclohexane-1,2-diyldimethanol, which exhibits equal and opposite optical rotation. The corresponding cis-isomer, (1R,2S)-Cyclohexane-1,2-diyldimethanol, is a meso compound and is achiral due to the presence of an internal plane of symmetry.

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. However, data from commercial suppliers provides some key physical properties.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 3205-34-3 | [1] |

| Molecular Formula | C8H16O2 | [2] |

| Molecular Weight | 144.21 g/mol | [2] |

| Melting Point | 60-63 °C | [1] |

| Boiling Point | 270 °C at 760 mmHg | [1] |

| Purity | 98% | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | 4 °C | [1] |

Synthesis

A common and effective method for the synthesis of this compound involves the reduction of the corresponding chiral dicarboxylic acid, (1S,2S)-cyclohexane-1,2-dicarboxylic acid, or its diester derivative. This precursor is commercially available or can be obtained through the resolution of the racemic mixture.

Experimental Protocol: Reduction of (1S,2S)-Cyclohexane-1,2-dicarboxylic acid dimethyl ester

This protocol is a generalized procedure based on standard literature methods for the reduction of esters to alcohols using lithium aluminum hydride (LiAlH4).

Materials:

-

(1S,2S)-Cyclohexane-1,2-dicarboxylic acid dimethyl ester

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon).

-

LiAlH4 Suspension: Anhydrous THF is added to the flask, followed by the careful, portion-wise addition of lithium aluminum hydride under a positive pressure of inert gas. The resulting suspension is stirred and cooled in an ice bath.

-

Ester Addition: (1S,2S)-Cyclohexane-1,2-dicarboxylic acid dimethyl ester is dissolved in anhydrous THF and added dropwise to the stirred LiAlH4 suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture is cooled in an ice bath. The excess LiAlH4 is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. Alternatively, a saturated aqueous solution of sodium potassium tartrate can be added to break up the aluminum salts.

-

Workup: The resulting suspension is filtered through a pad of celite, and the filter cake is washed thoroughly with THF and diethyl ether. The combined organic filtrates are then washed with 1 M HCl, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to afford the pure diol.

Applications in Asymmetric Synthesis

While specific applications of this compound are not extensively documented, its structure is analogous to the well-studied (1S,2S)-1,2-diaminocyclohexane, a cornerstone in asymmetric catalysis.[3] By analogy, this compound can be derivatized into a variety of chiral ligands for transition metal-catalyzed reactions. The two hydroxyl groups provide convenient handles for modification, for example, through etherification or esterification to introduce phosphine, amine, or other coordinating moieties.

Potential applications include:

-

Chiral Ligands for Asymmetric Hydrogenation: The diol can be converted into diphosphine ligands for rhodium- or ruthenium-catalyzed asymmetric hydrogenation of olefins and ketones.

-

Chiral Auxiliaries: It can be used as a chiral auxiliary to control the stereochemical outcome of reactions involving carbonyl compounds.

-

Chiral Lewis Acids: Derivatization of the diol can lead to the formation of chiral Lewis acids for enantioselective Diels-Alder reactions, aldol reactions, and other carbon-carbon bond-forming reactions.

Visualizations

Stereochemical Representation

The following diagram illustrates the chiral nature and the preferred diequatorial conformation of this compound.

Caption: Chair conformation of this compound.

Synthetic Workflow

The logical workflow for the synthesis of this compound is depicted below.

Caption: Synthetic pathway to this compound.

Conclusion

This compound is a valuable chiral building block with significant potential in asymmetric synthesis. Its rigid C2-symmetric structure, arising from the trans-diequatorial arrangement of the hydroxymethyl groups on the cyclohexane core, provides a robust platform for the development of novel chiral ligands and auxiliaries. While detailed studies on this specific molecule are emerging, its close analogy to extensively studied chiral 1,2-disubstituted cyclohexanes provides a strong foundation for its application in enantioselective transformations. Further research into the synthesis of its derivatives and their catalytic activity is warranted and expected to open new avenues in the field of asymmetric catalysis and drug development.

References

Chiral Diols in Asymmetric Synthesis: A Technical Guide

Introduction

Chiral diols are a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled formation of complex molecules with high efficiency and enantioselectivity.[1] These compounds, characterized by the presence of two hydroxyl groups in a chiral scaffold, serve as versatile ligands and organocatalysts in a wide array of chemical transformations.[2] Their ability to create a well-defined chiral environment around a reactive center is pivotal in influencing the stereochemical outcome of a reaction.[1] This technical guide provides an in-depth overview of the core principles of chiral diols in asymmetric synthesis, targeting researchers, scientists, and drug development professionals. We will delve into the synthesis of prominent chiral diols, their application in key asymmetric reactions with a focus on quantitative performance data, detailed experimental protocols, and the underlying mechanistic principles.

Prominent Classes of Chiral Diols

Several classes of chiral diols have gained prominence in asymmetric synthesis, with their efficacy being highly dependent on their structural and electronic properties.[1] The most widely utilized scaffolds include those based on axial chirality, such as 1,1'-bi-2-naphthol (BINOL) and 2,2'-dihydroxy-1,1'-binaphthyl (VANOL), and those derived from the chiral pool, such as α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), which is synthesized from tartaric acid.[3][4][5]

1,1'-Bi-2-naphthol (BINOL)

BINOL is arguably one of the most successful and widely used C2-symmetric chiral diols.[1] Its axial chirality, arising from restricted rotation around the C-C bond connecting the two naphthalene rings, creates a highly effective chiral environment for catalysis.[1] Modifications at the 3,3'-positions of the BINOL scaffold have been shown to fine-tune its steric and electronic properties, further expanding its utility.[6]

α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL)

TADDOL and its derivatives are another powerful class of C2-symmetric chiral diols derived from tartaric acid.[7] Their backbone features two diarylhydroxymethyl groups, which form a well-defined chiral pocket that has been successfully exploited in numerous asymmetric transformations.[7]

Synthesis of Chiral Diols

The preparation of enantiomerically pure chiral diols is a critical first step in their application. Common methods include enantioselective reduction of diketones, chiral resolution of racemates, and asymmetric dihydroxylation of olefins.[2]

Experimental Protocol: Synthesis of (R)-BINOL via Oxidative Coupling and Resolution

This protocol outlines a common method for the synthesis of racemic BINOL followed by classical resolution to obtain the (R)-enantiomer.

Step 1: Synthesis of Racemic (±)-BINOL

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-naphthol in a suitable solvent such as toluene.

-

Oxidative Coupling: Add a solution of iron(III) chloride (FeCl₃) in the same solvent dropwise to the 2-naphthol solution with vigorous stirring. The reaction is typically carried out at room temperature.

-

Work-up: After the reaction is complete (monitored by TLC), the reaction mixture is quenched with water and acidified with dilute HCl. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel to yield racemic (±)-BINOL.

Step 2: Resolution of (±)-BINOL

-

Formation of Diastereomeric Complex: In a flask, combine racemic (±)-BINOL and a chiral resolving agent, such as N-benzylcinchonidinium chloride, in a suitable solvent system (e.g., a mixture of methanol and water).

-

Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to facilitate the crystallization of one diastereomeric complex.

-

Isolation: Collect the crystals by filtration and wash them with a cold solvent.

-

Liberation of (R)-BINOL: Suspend the crystalline complex in a biphasic mixture of ethyl acetate and 1 M aqueous HCl and stir vigorously. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (R)-(+)-BINOL as a white solid.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the final product should be determined using chiral HPLC.[3]

Applications in Asymmetric Synthesis

Chiral diols, either as organocatalysts or as ligands for metal catalysts, have been successfully applied to a wide range of asymmetric reactions, including Diels-Alder reactions, aldol reactions, Michael additions, and ene reactions.[1][2]

Quantitative Data on Chiral Diol Performance

The following tables summarize the performance of BINOL and TADDOL derivatives in key asymmetric reactions, highlighting the achievable enantioselectivities. Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[8][9][10]

Table 1: Performance of BINOL Derivatives in Asymmetric Reactions

| Reaction Type | Diene/Nucleophile | Dienophile/Electrophile | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Diels-Alder | Cyclopentadiene | N-Acryloyloxazolidinone | (R)-BINOL-TiCl₂ | CH₂Cl₂ | -78 | 95 | 98 | [3] |

| Aldol Addition | Acetone | 4-Nitrobenzaldehyde | (+)-BINOL (20 mol%) | Toluene | -20 | 85 | 92 | [2] |

| Michael Addition | Diethyl malonate | Cyclohexenone | (+)-BINOL/Zn(OTf)₂ (10 mol%) | Toluene | RT | 93 | 95 | [2] |

| Ene Reaction | 3-Methylcitronellal | - | (R)-BINOL-Al (10 mol%) | Toluene | -78 | 98 | 90 | [3] |

| Conjugate Addition | Phenylboronic acid | Cyclohexenone | (R)-3,3'-I₂-BINOL | Toluene | RT | 95 | 97 | [11] |

Table 2: Performance of TADDOL Derivatives in Asymmetric Reactions

| Reaction Type | Diene/Nucleophile | Dienophile/Electrophile | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Diels-Alder | 1-Amino-3-siloxybutadiene | Methacrolein | 1-Naphthyl TADDOL (20 mol%) | Toluene | -80 | 83 | 91 | [12] |

| Hetero-Diels-Alder | Danishefsky's diene | Benzaldehyde | Phenyl TADDOL (20 mol%) | Toluene | -78 | 90 | 95 | [12] |

| Nucleophilic Addition | Diethylzinc | Benzaldehyde | TADDOL-Ti(O-iPr)₂ | Toluene | -30 | 98 | 99 | [7] |

| Cyanosilylation | Trimethylsilyl cyanide | Benzaldehyde | TADDOL-Ti(OiPr)₄ | Toluene | RT | 95 | 71 | [13][14] |

Experimental Protocols for Key Asymmetric Reactions

Detailed experimental procedures are crucial for the successful implementation of these catalytic systems.

Protocol for a BINOL-Catalyzed Asymmetric Michael Addition

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve (+)-BINOL (0.1 mmol, 10 mol%) and Zn(OTf)₂ (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 1 hour to form the chiral Lewis acid complex.

-

Reaction Setup: Add cyclohexenone (1.0 mmol) to the catalyst solution.

-

Nucleophile Addition: In a separate flask, dissolve diethyl malonate (1.2 mmol) and diisopropylethylamine (DIPEA) (1.5 mmol) in anhydrous toluene (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the mixture and concentrate the solvent under reduced pressure.

-

Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC or GC.[2]

Protocol for a TADDOL-Catalyzed Asymmetric Diels-Alder Reaction

-

Reaction Setup: To a solution of the TADDOL catalyst (e.g., 1-naphthyl TADDOL, 0.1 mmol) and the dienophile (e.g., methacrolein, 0.5 mmol) in toluene (0.75 mL) cooled to -80 °C, add the diene (e.g., aminosiloxydiene, 1.0 mmol).

-

Reaction Execution: Stir the reaction mixture at -80 °C for the specified time (e.g., 48 hours).

-

Work-up: Quench the reaction with a suitable reagent (e.g., LiAlH₄ in Et₂O) at -80 °C and then allow it to warm to room temperature.

-

Isolation and Purification: After quenching the excess reducing agent with water, filter the solids and purify the crude product by column chromatography.

-

Analysis: Determine the yield and enantiomeric excess of the final product.[12]

Mechanistic Considerations and Visualizations

The stereochemical outcome of reactions catalyzed by chiral diols is governed by the formation of a highly organized transition state. The chiral diol, in conjunction with a Lewis acid or through hydrogen bonding, activates the electrophile and creates a sterically defined environment that directs the approach of the nucleophile.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanistic concepts and experimental workflows.

Caption: Mechanism of a BINOL-Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction.

Caption: Proposed Mechanism for a TADDOL-Titanium Catalyzed Aldol Addition.

Caption: General Experimental Workflow for Asymmetric Catalysis using Chiral Diols.

Conclusion

Chiral diols are indispensable tools in the field of asymmetric synthesis. The continuous development of new chiral diol scaffolds and their application in novel catalytic transformations remains an active area of research. This guide has provided a comprehensive overview of the synthesis, application, and mechanistic underpinnings of chiral diol-mediated asymmetric reactions. The provided quantitative data, experimental protocols, and mechanistic diagrams serve as a valuable resource for researchers aiming to leverage the power of chiral diols in their synthetic endeavors, particularly in the context of pharmaceutical and fine chemical development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 9. leah4sci.com [leah4sci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Chirality: A Technical Guide to C2-Symmetric Chiral Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of stereoselective synthesis, the quest for efficient and highly selective methods to produce enantiomerically pure compounds is paramount. Among the most powerful tools in the synthetic chemist's arsenal are C2-symmetric chiral building blocks. These molecules, possessing a twofold rotational axis of symmetry, have revolutionized asymmetric catalysis and have become indispensable in the pharmaceutical, agrochemical, and materials science industries. Their unique topology reduces the number of possible transition states in a chemical reaction, thereby simplifying the stereochemical outcome and often leading to exceptionally high levels of enantioselectivity.[1] This technical guide provides an in-depth exploration of the discovery, significance, and application of key C2-symmetric chiral building blocks, including TADDOLs, BINOL, and Salen ligands.

The journey of C2-symmetric ligands in catalysis began with the pioneering work of William S. Knowles and his colleagues at Monsanto Company. In 1968, they developed DIPAMP, a C2-symmetric diphosphine ligand, which was instrumental in the industrial synthesis of L-DOPA, a crucial drug for treating Parkinson's disease.[1] This seminal discovery earned Knowles a share of the 2001 Nobel Prize in Chemistry and laid the foundation for the development of a vast array of "privileged ligands" – chiral ligands that are effective for a wide range of transformations.[1]

This guide will delve into the structural features, synthetic methodologies, and catalytic applications of these privileged C2-symmetric scaffolds. We will present quantitative data to compare their efficacy, provide detailed experimental protocols for their synthesis, and utilize graphical representations to illustrate key mechanistic concepts and experimental workflows.

Core Concepts: The Power of C2 Symmetry

The fundamental principle behind the efficacy of C2-symmetric ligands lies in their ability to create a highly defined and predictable chiral environment around a metal center. This symmetry element simplifies the catalytic cycle by reducing the number of diastereomeric transition states, making it easier to achieve high enantioselectivity.

Figure 1: The influence of C2 symmetry on reducing the complexity of transition states in asymmetric catalysis.

Prominent C2-Symmetric Chiral Building Blocks

TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols)

TADDOLs are a versatile class of C2-symmetric diols derived from tartaric acid. Their rigid structure and tunable steric and electronic properties make them excellent ligands for a wide range of metal-catalyzed reactions.[2]

Quantitative Data:

The following table summarizes the performance of TADDOL-based catalysts in the asymmetric fluorination of β-ketoesters.

| Catalyst (TADDOL Ligand) | Substrate | Fluorinating Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| [TiCl₂(T1)] | 1 | F-TEDA | MeCN | 84.5 | 91 | [3] |

| [TiCl₂(T2)] | 1 | F-TEDA | MeCN | 87.5 | 89 | [3] |

| [TiCl₂(T5)] | 1 | NFSI | CH₂Cl₂ | 85.6 | 88 | [3] |

| [TiCl₂(T6)] | 10 | F-TEDA | MeCN | 77.5 | 85 | [3] |

| [TiCl₂(T7)] | 11 | NFSI | CH₂Cl₂ | 80 | 90 | [3] |

| (T1: Phenyl-TADDOL, T2: 1-Naphthyl-TADDOL, T5: Mixed Aryl TADDOL, T6/T7: Trifluoromethyl-substituted TADDOLs) |

Experimental Protocol: Synthesis of (R,R)-2,2-dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4',5'-dimethanol

This procedure is adapted from Organic Syntheses.

Figure 2: Workflow for the synthesis of a representative TADDOL derivative.

Detailed Methodology:

-

Protection of (R,R)-Dimethyl Tartrate: To a solution of (R,R)-dimethyl tartrate (0.5 mol) in acetone (900 mL) at room temperature, boron trifluoride diethyl etherate (0.31 mol) is added over 30-40 minutes under an inert atmosphere. The reaction is stirred for 24 hours.

-

Work-up and Isolation of the Acetonide: The reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate (500 mL) and extracted with diethyl ether. The organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (R,R)-dimethyl O,O-isopropylidenetartrate as a colorless oil.

-

Grignard Reaction: A solution of the acetonide (0.2 mol) in THF (200 mL) is added dropwise to a freshly prepared solution of 2-naphthylmagnesium bromide (1.0 mol) in THF at 0°C. The mixture is stirred at room temperature for 12 hours.

-

Quenching and Product Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is obtained as an ethanol clathrate upon crystallization from ethanol.

-

Purification: The ethanol is removed by dissolving the clathrate in toluene and evaporating the solvent. The pure TADDOL is obtained by recrystallization from a toluene/hexane mixture.

BINOL (1,1'-Bi-2-naphthol)

BINOL is an axially chiral C2-symmetric diol that has found widespread use as a ligand in asymmetric catalysis. The two enantiomers are stable and do not interconvert at room temperature due to hindered rotation around the C-C single bond connecting the two naphthalene rings.

Quantitative Data:

The following table showcases the performance of BINOL-derived catalysts in the asymmetric aerobic oxidative coupling of 2-naphthols.

| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Fe(II)/(S)-BQCN | 2-naphthol | 99 | 81 | [4] |

| Ru(salen) | 3-phenyl-2-naphthol | 85 | 94 | [4] |

| Cu(II)/BINAN | 2-naphthol | 96 | 74 | [4] |

| VOSO₄/Schiff base | 2-naphthol | 76 | 91 | [4] |

| CuI/picolinic acid-BINOL | 6-methoxy-2-naphthol | 89 | 96 | [4] |

Experimental Protocol: Synthesis of (R)-(+)-BINOL via Resolution of Racemic BINOL

This protocol is adapted from a technical guide by Benchchem.[5]

-

Formation of Diastereomeric Complex: In a 500 mL flask, combine racemic (±)-BINOL (10.0 g, 34.9 mmol), N-benzylcinchonidinium chloride (8.2 g, 19.2 mmol, 0.55 equiv), and acetonitrile (125 mL). Heat the mixture to reflux for 4 hours.

-

Crystallization: Slowly cool the mixture to room temperature, then place it in an ice bath at 0°C for 2 hours to maximize the precipitation of the (R)-BINOL complex.

-

Isolation of the Complex: Filter the white crystalline solid and wash it with cold acetonitrile (2 x 20 mL).

-

Liberation of (R)-BINOL: Suspend the crystalline complex in a mixture of ethyl acetate (100 mL) and 1 M aqueous HCl (100 mL). Stir vigorously for 1 hour at room temperature.

-

Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (R)-(+)-BINOL as a white solid. The enantiomeric excess should be verified by chiral HPLC.

Salen Ligands

Salen-type ligands are tetradentate Schiff bases, typically synthesized from the condensation of a salicylaldehyde derivative and a diamine. Chiral Salen ligands, often derived from chiral 1,2-diamines, form stable complexes with a variety of metals and are highly effective catalysts for a range of asymmetric transformations, most notably the Jacobsen-Katsuki epoxidation.[6][7]

Quantitative Data:

The following table presents data for the Jacobsen-Katsuki epoxidation of various olefins using a chiral Mn-Salen complex.

| Olefin | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| (Z)-1-Phenylpropene | (1R,2S)-1-Phenylpropylene oxide | 84 | 92 |

| 2,2-Dimethylchromene | (3S,4R)-3,4-Epoxy-2,2-dimethylchromane | 95 | 98 |

| Indene | (1R,2S)-Indene oxide | 88 | 95 |

| (Z)-Stilbene | (1R,2S)-Stilbene oxide | 75 | 96 |

Experimental Protocol: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Jacobsen's Ligand)

This procedure is a general method for the synthesis of Salen-type ligands.

-

Preparation of the Diamine Salt: A chiral resolution of racemic 1,2-diaminocyclohexane is first performed using L-(+)-tartaric acid to obtain the (R,R)-enantiomer.

-

Condensation Reaction: In a round-bottom flask, dissolve (R,R)-1,2-diaminocyclohexane (1 equivalent) in absolute ethanol. Add 3,5-di-tert-butylsalicylaldehyde (2 equivalents) to the solution.

-

Reaction and Isolation: Heat the mixture to reflux for 1-2 hours. Upon cooling, the yellow crystalline product will precipitate. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Mechanistic Insights and Advanced Concepts

The Catalytic Cycle of Jacobsen-Katsuki Epoxidation

The mechanism of the Jacobsen-Katsuki epoxidation is believed to involve a manganese(V)-oxo intermediate which acts as the oxygen transfer agent. The C2-symmetric ligand creates a chiral environment that directs the approach of the olefin, leading to the formation of one enantiomer of the epoxide in excess.

Figure 3: A simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.

Asymmetric Amplification

Asymmetric amplification, also known as a nonlinear effect, is a phenomenon where the enantiomeric excess of the product is higher than the enantiomeric excess of the chiral catalyst or auxiliary. This can occur when the catalyst forms aggregates, and the heterochiral aggregates (formed from both enantiomers of the catalyst) are less reactive than the homochiral aggregates.

Figure 4: The concept of asymmetric amplification through catalyst aggregation.

Applications in Drug Development and Industry

The impact of C2-symmetric chiral building blocks on the pharmaceutical industry is profound. The ability to synthesize single-enantiomer drugs is critical, as different enantiomers can have vastly different pharmacological activities and toxicities.

A notable example is the anti-cancer drug Oxaliplatin, which contains a C2-symmetric (R,R)-diaminocyclohexane ligand.[1] The specific stereochemistry of this ligand is crucial for the drug's efficacy in treating colorectal cancer.

Furthermore, the principles of asymmetric catalysis using C2-symmetric ligands have been applied to the large-scale synthesis of numerous pharmaceutical intermediates. For instance, the enantioselective hydrogenation of ketones and olefins is a widely used industrial process for the production of chiral alcohols and amines, which are common structural motifs in drug molecules.

Conclusion

C2-symmetric chiral building blocks have emerged as a cornerstone of modern asymmetric synthesis. Their unique structural properties, coupled with their versatility in coordinating with a wide range of metals, have enabled the development of highly efficient and selective catalysts for a myriad of chemical transformations. From the foundational discoveries of Knowles to the continuous development of novel TADDOL, BINOL, and Salen derivatives, these "privileged" structures continue to empower chemists to construct complex chiral molecules with unprecedented precision. As the demand for enantiomerically pure compounds in medicine and materials science continues to grow, the importance and application of C2-symmetric chiral building blocks are set to expand even further, driving innovation and enabling the creation of novel solutions to global challenges.

References

- 1. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 7. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

(1S,2S)-Cyclohexane-1,2-diyldimethanol molecular weight and formula.

An In-depth Technical Guide to (1S,2S)-Cyclohexane-1,2-diyldimethanol for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, experimental protocols, and relevant workflows for this compound, a chiral diol used as a versatile building block in asymmetric synthesis and drug discovery.

Molecular Properties and Formula

This compound is a chiral organic compound valued for its stereospecificity. Its fundamental molecular attributes are summarized below.

| Property | Value | Citations |

| Chemical Formula | C₈H₁₆O₂ | [1][2][3] |

| Molecular Weight | 144.21 g/mol | [1][2][3] |

| CAS Number | 3205-34-3 | [1][2][4] |

| Appearance | Solid | |

| Melting Point | 60-63 °C | |

| Boiling Point | 270 °C at 760 mmHg | |

| SMILES | OC[C@@H]1--INVALID-LINK--CCCC1 | [1] |

| InChI Key | XDODWINGEHBYRT-HTQZYQBOSA-N |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound and its derivatives in research and development. Below are representative protocols for synthesis and analysis involving structurally related compounds.

Synthesis of a Chiral Bis(sulfonamide) Ligand

Chiral bis(sulfonamide) ligands derived from chiral cyclohexane backbones are pivotal in asymmetric catalysis. The following protocol, adapted from the synthesis of N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide), illustrates a common synthetic application.[2]

Materials:

-

(1S,2S)-1,2-Diaminocyclohexane

-

p-Toluenesulfonyl chloride

-

Triethylamine

-

Tetrahydrofuran (THF)

-

Dichloromethane

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of (1S,2S)-1,2-diaminocyclohexane (11.36 mmol) in THF (100 mL) is prepared in a suitable reaction vessel.

-

Triethylamine (34 mmol) is added to the solution.

-

The mixture is cooled to 0 °C in an ice bath.

-

A solution of p-toluenesulfonyl chloride (22.72 mmol) in THF (10 mL) is added dropwise to the cooled mixture over a period of 30-60 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 12 hours.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is redissolved in dichloromethane (10 mL) and washed with a saturated sodium carbonate solution (13.5 mL).

-

The aqueous layer is extracted with dichloromethane (30 mL).

-

The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield the final N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide) product.

Analytical Method for Enantiomeric Purity

The enantiomeric purity of chiral diols like this compound is critical for their applications. An HPLC method involving derivatization can be used for accurate determination of enantiomeric excess. The following protocol is based on a method for the related (1R,2R)-cyclohexane-1,2-dimethanol.[5]

Materials:

-

This compound sample

-

Benzoyl chloride (derivatization reagent)

-

A suitable organic solvent (e.g., acetonitrile)

-

HPLC system with a normal phase column and UV detector

Procedure:

-

Derivatization: The this compound sample is reacted with benzoyl chloride. This reaction converts the diol, which has poor UV absorption, into a dibenzoate derivative that is highly UV-active, enhancing detection sensitivity.[5]

-

HPLC Analysis: The resulting derivative is analyzed using a normal phase HPLC system equipped with a UV detector.

-

Quantification: The separation of the enantiomeric derivatives allows for the determination of the enantiomeric excess rate of the original diol sample.[5]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. (1S,2S)-Cyclohexane-1,2-dimethanol; (1S,2S)-1,2-CYCLOHEXANEDIMETHANOL; 1S,2S,(-)]-1,2-CYCLOHEXANEDIMETHANOL; this compound | Chemrio [chemrio.com]

- 2. N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. achmem.com [achmem.com]

- 4. This compound, CAS No. 3205-34-3 - iChemical [ichemical.com]

- 5. CN107688069B - Method for detecting (1R,2R) -cyclohexane-1, 2-dimethanol - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the IUPAC Nomenclature of Cyclohexane-Based Chiral Diols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for chiral diols based on the cyclohexane scaffold. A thorough understanding of this nomenclature is critical for the unambiguous identification, synthesis, and characterization of these important molecules in chemical research and drug development.

Foundational Principles of Cyclohexane Diol Nomenclature

The IUPAC name for a cyclohexane-based diol is constructed by identifying the parent cyclohexane ring, indicating the positions of the two hydroxyl (-OH) groups, and specifying the stereochemistry of the molecule.

Parent Name: The base name is "cyclohexanediol".

Numbering: The carbon atoms of the cyclohexane ring are numbered to give the hydroxyl groups the lowest possible locants. If there is a choice, other substituents are then considered for the lowest numbering. For a diol, the numbering will start from one of the hydroxyl-bearing carbons.

Designating Stereochemistry: A Multifaceted Approach

The stereochemistry of cyclohexane-based chiral diols is described using two primary systems: cis/trans isomerism and the Cahn-Ingold-Prelog (CIP) R/S system.

Cis/Trans Isomerism in Cyclohexane Diols

This system describes the relative orientation of the two hydroxyl groups on the cyclohexane ring.

-

cis : Both hydroxyl groups are on the same side of the ring (either both pointing up or both pointing down in a planar representation).

-

trans : The hydroxyl groups are on opposite sides of the ring (one pointing up and one pointing down).

It is important to note that while cis/trans notation is useful for describing the relative stereochemistry, it does not uniquely identify a specific enantiomer for chiral molecules.

The Cahn-Ingold-Prelog (CIP) R/S System

The CIP system provides an unambiguous assignment of the absolute configuration at each chiral center. The following steps are used to assign R or S configuration:

-

Prioritize Substituents: Each of the four groups attached to a chiral carbon is assigned a priority based on atomic number. Higher atomic numbers receive higher priority. If there is a tie, the atoms attached to the tied atoms are compared until a point of difference is found.

-

Orient the Molecule: The molecule is oriented in space so that the lowest priority group (usually hydrogen) is pointing away from the viewer.

-

Determine the Direction: The direction of the remaining three groups, from highest priority (1) to lowest (3), is observed.

-

If the direction is clockwise , the configuration is designated as R (from the Latin rectus, meaning right).

-

If the direction is counter-clockwise , the configuration is designated as S (from the Latin sinister, meaning left).

-

For cyclohexane diols, each carbon atom bearing a hydroxyl group is a potential chiral center and its configuration must be determined.

Nomenclature of Specific Cyclohexane Diols

Cyclohexane-1,2-diols

Cyclohexane-1,2-diols have hydroxyl groups on adjacent carbons.

-

cis-Cyclohexane-1,2-diol: This is a meso compound, meaning it is achiral despite having two chiral centers due to an internal plane of symmetry. Its full IUPAC name is (1R,2S)-cyclohexane-1,2-diol, which is identical to its mirror image (1S,2R)-cyclohexane-1,2-diol.

-

trans-Cyclohexane-1,2-diol: This exists as a pair of enantiomers.

-

(1R,2R)-cyclohexane-1,2-diol

-

(1S,2S)-cyclohexane-1,2-diol

-

Cyclohexane-1,3-diols

Cyclohexane-1,3-diols have hydroxyl groups separated by one methylene group.

-

cis-Cyclohexane-1,3-diol: This exists as a pair of enantiomers.

-

(1R,3S)-cyclohexane-1,3-diol

-

(1S,3R)-cyclohexane-1,3-diol

-

-

trans-Cyclohexane-1,3-diol: This also exists as a pair of enantiomers.

-

(1R,3R)-cyclohexane-1,3-diol

-

(1S,3S)-cyclohexane-1,3-diol

-

Cyclohexane-1,4-diols

Cyclohexane-1,4-diols have hydroxyl groups on opposite carbons.

-

cis-Cyclohexane-1,4-diol: This is an achiral meso compound.

-

trans-Cyclohexane-1,4-diol: This is also an achiral meso compound.

Quantitative Data: Specific Rotation

The specific rotation ([(\alpha)]D) is a physical property used to characterize chiral compounds. It is the observed angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length. Enantiomers have equal and opposite specific rotations.

| Compound Name | IUPAC Name | Specific Rotation ([(\alpha)]D) | Solvent |

| (+)-trans-Cyclohexane-1,2-diol | (1S,2S)-Cyclohexane-1,2-diol | +39° | Not specified |

| (-)-trans-Cyclohexane-1,2-diol | (1R,2R)-Cyclohexane-1,2-diol | -39° | Not specified |

Experimental Protocols

Detailed methodologies for the synthesis of chiral cyclohexane diols are crucial for their application in research and development. Below are representative protocols for the synthesis of cis- and trans-cyclohexane-1,2-diol.

Synthesis of cis-Cyclohexane-1,2-diol via Osmium Tetroxide Dihydroxylation

This method provides the cis-diol through a syn-dihydroxylation of cyclohexene.

Procedure:

-

To a mixture of N-methylmorpholine-N-oxide (1.3 equivalents) in a solvent mixture of water, acetone, and tert-butanol, add cyclohexene (1 equivalent).

-

To this stirred mixture, add a catalytic amount of osmium tetroxide.

-

The reaction is typically stirred at room temperature overnight.

-

The reaction is quenched by the addition of a reducing agent such as sodium bisulfite.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude cis-1,2-cyclohexanediol.

-

Purification can be achieved by recrystallization.

Synthesis of trans-Cyclohexane-1,2-diol via Epoxidation and Ring-Opening

This two-step procedure involves the formation of an epoxide followed by acid-catalyzed ring-opening to yield the trans-diol.

Step 1: Epoxidation of Cyclohexene

-

Dissolve cyclohexene in a suitable solvent such as dichloromethane.

-

Add a peroxy acid, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

-

The reaction mixture is stirred and allowed to warm to room temperature.

-

After completion, the reaction is quenched, and the organic layer is washed, dried, and concentrated to give cyclohexene oxide.

Step 2: Acid-Catalyzed Ring-Opening of Cyclohexene Oxide

-

Dissolve the cyclohexene oxide in a mixture of water and a co-solvent like tetrahydrofuran (THF).

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

The mixture is stirred, and the reaction progress is monitored.

-

Upon completion, the reaction is neutralized, and the product is extracted with an organic solvent.

-

The organic extracts are combined, dried, and concentrated to afford trans-1,2-cyclohexanediol.

Visualizing Stereochemical Relationships

The relationships between the different stereoisomers of cyclohexane-1,2-diol can be visualized using a flowchart.

(1S,2S)-Cyclohexane-1,2-diyldimethanol: A Technical Guide to Commercial Availability, Synthesis, and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral building block, (1S,2S)-Cyclohexane-1,2-diyldimethanol, a valuable intermediate in the synthesis of chiral ligands and catalysts for asymmetric synthesis. This document details its commercial availability, provides established experimental protocols for its preparation, and outlines its application in the development of chiral phosphine ligands, which are pivotal in modern drug development and fine chemical synthesis.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. The following table summarizes the offerings from several key vendors, providing researchers with the necessary information to source this chiral diol.

| Supplier | Product Code/CAS No. | Purity | Physical Form | Storage Temp. | Additional Notes |

| Sigma-Aldrich | CIAH9A54FBF4-1G / 3205-34-3 | 98% | Solid | 4°C | - |

| ChemScene | CS-0135650 / 3205-34-3 | ≥98% | Solid | 4°C | Offers custom synthesis and commercial production services. |

| Sunway Pharm Ltd | CB50076 / 3205-34-3 | 97% | - | Room Temperature (Sealed in dry) | Available in various quantities from 100mg to 25g. |

| Achmem | AMCS034988 / 3205-34-3 | - | - | 2-8°C (Sealed in dry) | - |

| Pharmaffiliates | PA 12 0311005 / 3971-29-7 | - | - | 2-8°C Refrigerator | Listed as an impurity, metabolite, and fine chemical. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion to a chiral diphosphine ligand are presented below. These protocols are based on established literature procedures and provide a practical guide for laboratory synthesis.

Protocol 1: Synthesis of this compound via Reduction of (1S,2S)-Cyclohexane-1,2-dicarboxylic acid

This protocol is adapted from a patented procedure for the synthesis of the (1R,2R)-enantiomer and is directly applicable to the (1S,2S)-isomer. The method involves the reduction of the corresponding dicarboxylic acid using sodium borohydride and boron trifluoride diethyl etherate.

Materials:

-

(1S,2S)-Cyclohexane-1,2-dicarboxylic acid

-

Tetrahydrofuran (THF), anhydrous

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Aqueous sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S,2S)-Cyclohexane-1,2-dicarboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

To the stirred solution, add sodium borohydride (1 to 10 equivalents) portion-wise.

-

Following the addition of sodium borohydride, slowly add boron trifluoride diethyl etherate (1 to 10 equivalents) to the reaction mixture.

-

Slowly heat the reaction mixture to reflux (approximately 70°C) and maintain for 1 to 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

-

To the resulting residue, carefully add an aqueous sodium hydroxide solution to adjust the pH to approximately 11.

-

Filter the mixture to remove any inorganic salts.

-

Extract the aqueous filtrate with ethyl acetate (3 times).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of a Chiral Diphosphine Ligand from this compound

This representative protocol outlines the conversion of the chiral diol into a C₂-symmetric diphosphine ligand, a class of ligands widely used in asymmetric catalysis. The synthesis proceeds via a two-step process: tosylation of the diol followed by nucleophilic substitution with a phosphide anion.

Step 2a: Synthesis of (1S,2S)-Bis((tosyloxy)methyl)cyclohexane

Materials:

-

This compound

-

Pyridine or Triethylamine

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Add pyridine or triethylamine (2.2 equivalents) to the solution.

-

Slowly add p-toluenesulfonyl chloride (2.1 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ditosylate.

Step 2b: Synthesis of (1S,2S)-Bis((diphenylphosphino)methyl)cyclohexane

Materials:

-

(1S,2S)-Bis((tosyloxy)methyl)cyclohexane

-

Diphenylphosphine (Ph₂PH) or Potassium diphenylphosphide (KPPh₂)

-

Tetrahydrofuran (THF), anhydrous and degassed

-

n-Butyllithium (if using Ph₂PH)

-

Schlenk flask or similar apparatus for air-sensitive reactions

Procedure:

-

Preparation of Lithium Diphenylphosphide (if starting from Ph₂PH): In a Schlenk flask under an inert atmosphere, dissolve diphenylphosphine (2 equivalents) in anhydrous and degassed THF. Cool the solution to -78°C and add n-butyllithium (2 equivalents) dropwise. Allow the solution to warm to room temperature to form a solution of lithium diphenylphosphide.

-

Nucleophilic Substitution: Cool the solution of lithium diphenylphosphide (or a solution of potassium diphenylphosphide) to 0°C.

-

Add a solution of (1S,2S)-Bis((tosyloxy)methyl)cyclohexane (1 equivalent) in anhydrous and degassed THF dropwise to the phosphide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or ³¹P NMR).

-

Carefully quench the reaction by the slow addition of degassed water.

-

Extract the product with an organic solvent such as diethyl ether or toluene.

-

Wash the combined organic extracts with degassed brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography under an inert atmosphere to yield the chiral diphosphine ligand.

Visualizations: Synthetic Pathways and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations and the logical workflow for the utilization of this compound in the synthesis of chiral ligands for asymmetric catalysis.

Caption: Synthesis of this compound.

Caption: Workflow for Chiral Ligand Synthesis and Application.

In-Depth Technical Guide to the Key Physical Properties of Solid (1S,2S)-Cyclohexane-1,2-diyldimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of solid (1S,2S)-Cyclohexane-1,2-diyldimethanol, a chiral diol of significant interest in asymmetric synthesis and catalysis. The information presented is intended to support research and development activities by providing key data and outlining relevant experimental methodologies.

Core Physical and Chemical Properties

This compound is a C2-symmetric chiral diol. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, making it a valuable ligand for inducing enantioselectivity in chemical transformations.

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 144.21 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Physical Form | Solid | --INVALID-LINK--[3] |

| Melting Point | 60-63 °C | --INVALID-LINK--[3] |

| Boiling Point | 270 °C at 760 mmHg | --INVALID-LINK--[3] |

| Storage Temperature | 2-8°C | --INVALID-LINK--[2] |

Computational Chemistry Data:

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | --INVALID-LINK--[1] |

| LogP | 0.7774 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 2 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK--[1] |

| Rotatable Bonds | 2 | --INVALID-LINK--[1] |

Experimental Protocols for Physical Property Determination

Detailed experimental protocols are crucial for the accurate characterization of this compound. The following sections outline standard methodologies for determining its key physical properties.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered solid this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the melting point is approached.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

The melting range is reported as T₁ - T₂.

-

Solubility Profile

Methodology: Qualitative Solubility Test

-

Solvent Selection: A range of solvents with varying polarities should be tested, including but not limited to:

-

Water

-

Methanol

-

Ethanol

-

Acetone

-

Dichloromethane

-

Chloroform

-

Toluene

-

Hexanes

-

-

Procedure:

-

To a small test tube, add approximately 10-20 mg of solid this compound.

-

Add the chosen solvent dropwise (e.g., 0.5 mL increments) with vigorous shaking after each addition.

-

Observe for complete dissolution.

-

The solubility can be qualitatively described as soluble, sparingly soluble, or insoluble. For quantitative analysis, the mass of the solute and the volume of the solvent required for complete dissolution at a specific temperature are recorded.

-

Crystal Structure Determination

The three-dimensional arrangement of atoms in the solid state is determined by single-crystal X-ray diffraction. This information is fundamental for understanding intermolecular interactions and for computational modeling. While a crystal structure for this compound is not currently available in the Cambridge Structural Database (CSD)[5], a structure for a related derivative, N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide), has been determined and reveals a chair conformation for the cyclohexane ring.[6]

Methodology: Single-Crystal X-ray Diffraction

-

Crystal Growth: A single crystal of high quality is required. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

-

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the compound. TGA measures the change in mass as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and decomposition.

Methodology: TGA/DSC Analysis

-

Sample Preparation: A small, accurately weighed amount of the solid sample (typically 1-5 mg) is placed in a TGA or DSC pan.

-

Apparatus: A simultaneous TGA/DSC instrument is used.

-

Procedure:

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The TGA thermogram plots the percentage of weight loss versus temperature.

-

The DSC thermogram plots the heat flow versus temperature.

-

The onset of decomposition is determined from the TGA curve, and the melting point and enthalpy of fusion are determined from the DSC curve.

-

Applications in Asymmetric Synthesis: Experimental Workflow

This compound is primarily utilized as a chiral ligand in asymmetric catalysis. Its diol functionality allows it to coordinate with metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction. While specific applications of this diol are not extensively documented, a general workflow for its use in a catalytic asymmetric reaction, such as an epoxidation, is presented below. Chiral diols are known to be effective ligands in a vast array of catalytic transformations.[7]

Logical Relationship for Catalyst Formation and Use:

The effective use of this compound in asymmetric catalysis follows a logical progression from ligand selection to the analysis of the final chiral product.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the public domain regarding the biological activity or involvement in signaling pathways of this compound. Its primary application remains in the field of chemical synthesis.

Conclusion

This compound is a valuable chiral building block with well-defined physical properties characteristic of a low-melting organic solid. While extensive experimental data on its solid-state properties, such as its crystal structure and a detailed solubility profile, are not yet publicly available, established methodologies for their determination have been outlined. The principal application of this diol lies in its role as a chiral ligand in asymmetric catalysis, where it can be employed to synthesize enantioenriched molecules of interest to the pharmaceutical and fine chemical industries. Further research into the specific catalytic applications and a more detailed characterization of its solid-state properties would be beneficial to the scientific community.

References

- 1. chemscene.com [chemscene.com]

- 2. achmem.com [achmem.com]

- 3. ((1S,2S)-Cyclohexane-1,2-diyl)dimethanol | 3205-34-3 [sigmaaldrich.com]

- 4. (1S,2S)-(+)-trans-1,2-Bis(methylamino)cyclohexane, 98% | Fisher Scientific [fishersci.ca]

- 5. Search - Access Structures [ccdc.cam.ac.uk]

- 6. N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Synthetic Pathways to Enantiopure (1S,2S)-Cyclohexane-1,2-diyldimethanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of enantiopure (1S,2S)-Cyclohexane-1,2-diyldimethanol, a valuable chiral building block in asymmetric synthesis and drug development. The primary route detailed herein involves the reduction of the commercially available and enantiomerically pure (1S,2S)-cyclohexane-1,2-dicarboxylic acid. This method is advantageous due to the preservation of the desired stereochemistry throughout the synthetic sequence.

Introduction

Enantiopure this compound is a C₂-symmetric diol that serves as a versatile chiral auxiliary and a precursor for the synthesis of complex chiral ligands and molecules. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, making it highly effective in inducing asymmetry in chemical reactions. This application note focuses on a reliable and scalable synthetic route starting from (1S,2S)-cyclohexane-1,2-dicarboxylic acid, a readily available chiral starting material.

Synthetic Strategy Overview

The most direct and reliable method for the preparation of enantiopure this compound is the reduction of the corresponding dicarboxylic acid. This approach is favored as the starting material, (1S,2S)-cyclohexane-1,2-dicarboxylic acid, is commercially available in high enantiopurity, thus avoiding the need for a separate chiral resolution step. The reduction of the two carboxylic acid moieties to primary alcohols can be efficiently achieved using powerful reducing agents such as Lithium Aluminum Hydride (LAH) or Borane (BH₃).

Caption: General synthetic workflow for the preparation of this compound.

Data Presentation: Comparison of Reducing Agents

The choice of reducing agent is critical for the successful synthesis of the target diol. Both Lithium Aluminum Hydride (LAH) and Borane (BH₃) are effective for the reduction of carboxylic acids. The following table summarizes the key characteristics of each reagent for this transformation.

| Parameter | Lithium Aluminum Hydride (LAH) | Borane (BH₃) |

| Reactivity | Highly reactive, reduces a wide range of functional groups. | Highly reactive, but generally more chemoselective than LAH. |

| Solvent | Anhydrous ethers (e.g., THF, diethyl ether). | Anhydrous ethers (e.g., THF). |

| Work-up | Requires careful quenching of excess reagent, often forming gelatinous aluminum salts which can complicate product isolation. The use of Rochelle's salt can aid in work-up. | Generally involves an acidic work-up to hydrolyze borate esters, which is typically more straightforward. |

| Safety | Pyrophoric, reacts violently with water and protic solvents. Requires handling under an inert atmosphere. | Flammable gas, typically handled as a solution in THF. Reacts with water. Requires handling in a well-ventilated fume hood. |

| Stereochemical Outcome | Generally provides excellent retention of stereochemistry at adjacent chiral centers. | Also provides excellent retention of stereochemistry. |

Experimental Protocols

The following are detailed protocols for the reduction of (1S,2S)-cyclohexane-1,2-dicarboxylic acid using either Lithium Aluminum Hydride or Borane.

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol outlines the reduction of (1S,2S)-cyclohexane-1,2-dicarboxylic acid to this compound using LAH.

Caption: Experimental workflow for the LAH reduction of (1S,2S)-cyclohexane-1,2-dicarboxylic acid.

Materials:

-

(1S,2S)-Cyclohexane-1,2-dicarboxylic acid

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add Lithium Aluminum Hydride (4.0 equivalents) to a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Add anhydrous THF to the flask to create a suspension of LAH.

-

Dissolve (1S,2S)-cyclohexane-1,2-dicarboxylic acid (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Cool the LAH suspension to 0 °C using an ice bath.

-

Slowly add the solution of the dicarboxylic acid to the stirred LAH suspension dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Carefully quench the excess LAH by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt. Continue adding the Rochelle's salt solution until the grey suspension turns into a white granular precipitate and the vigorous gas evolution ceases.

-

Stir the mixture vigorously for at least 1 hour at room temperature to ensure complete complexation of the aluminum salts.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude diol by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol provides an alternative method using a borane-THF complex, which can offer a more straightforward work-up.

Caption: Experimental workflow for the Borane reduction of (1S,2S)-cyclohexane-1,2-dicarboxylic acid.

Materials:

-

(1S,2S)-Cyclohexane-1,2-dicarboxylic acid

-

Borane-tetrahydrofuran complex solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere, dissolve (1S,2S)-cyclohexane-1,2-dicarboxylic acid (1.0 equivalent) in anhydrous THF in a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane-THF complex solution (at least 3.0 equivalents of BH₃) to the stirred solution of the dicarboxylic acid via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Add 1 M HCl and stir the mixture for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Safety Precautions

-

Both Lithium Aluminum Hydride and Borane are hazardous reagents and should be handled with extreme care in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Ensure all glassware is thoroughly dried before use with these reagents to prevent violent reactions with moisture.

-

The quenching of LAH and borane is highly exothermic and releases flammable hydrogen gas. Perform quenching procedures slowly and behind a safety shield.

By following these detailed protocols, researchers can reliably synthesize enantiopure this compound for use in a variety of applications in asymmetric synthesis and drug discovery.

Preparation of Chiral Phosphine Ligands from (1S,2S)-Cyclohexane-1,2-diyldimethanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral phosphine ligands are indispensable tools in modern asymmetric catalysis, playing a pivotal role in the synthesis of enantiomerically pure compounds, which are crucial for the pharmaceutical and fine chemical industries. The C₂-symmetric backbone of (1S,2S)-Cyclohexane-1,2-diyldimethanol provides a rigid and well-defined stereochemical environment, making it an excellent starting material for the synthesis of novel chiral diphosphine ligands. This document provides detailed protocols for the preparation of a bidentate phosphine ligand, (1S,2S)-bis(diphenylphosphinomethyl)cyclohexane, from this compound via a two-step synthetic sequence involving the formation of a ditosylate intermediate followed by nucleophilic substitution with a phosphide reagent.

Overall Synthesis Scheme

The preparation of the target phosphine ligand from this compound is a two-step process. The first step is the conversion of the diol to its corresponding ditosylate. The second step involves the reaction of the ditosylate with a phosphide source, such as lithium diphenylphosphide, to yield the final diphosphine ligand.

Caption: Overall synthetic route.

Experimental Protocols

Part 1: Synthesis of (1S,2S)-bis(tosyloxymethyl)cyclohexane